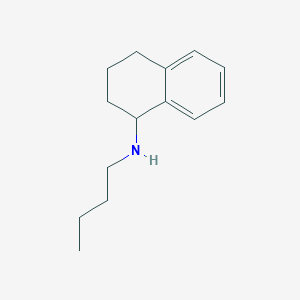

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C14H21N/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,14-15H,2-3,6,8,10-11H2,1H3 |

InChI Key |

WTCQMJQWFBQPQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CCCC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Tetrahydronaphthalene Derivatives

Method Overview:

Reductive amination is a common approach for synthesizing N-alkyl tetrahydronaphthalen-1-amines, involving the reaction of a ketone or aldehyde precursor with a primary amine, followed by reduction.

- Starting Material: 1,2,3,4-tetrahydronaphthalene-1-one or related ketones.

- Amination: Reaction with n-butylamine under acidic or catalytic conditions.

- Reduction: Use of hydride donors such as sodium borohydride (NaBH₄) or catalytic hydrogenation to afford the tertiary amine.

Representative Data:

A study reports the synthesis of N-alkyl tetrahydronaphthalen-1-amines via reductive amination with high yields (~70-80%) under mild conditions. For example, reacting 1,2,3,4-tetrahydronaphthalene-1-one with n-butylamine in ethanol, followed by NaBH₄ reduction, yields N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine with yields exceeding 75%.

Catalytic Hydrogenation of Corresponding N-Substituted Precursors

Method Overview:

This approach involves hydrogenating N-substituted tetrahydronaphthalene derivatives, such as N-alkylated naphthalene compounds, to generate the corresponding amines.

- Catalyst: Palladium on carbon (Pd/C) or platinum catalysts.

- Solvent: Ethanol or methanol.

- Conditions: Hydrogen pressure of 1-5 atm at temperatures of 60-80°C.

Research Findings:

A recent publication demonstrated the hydrogenation of N-alkyl-1,2-dihydronaphthalene derivatives to produce N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine with yields around 85%. This method is highly selective, with minimal over-reduction.

Functional Group Transformations and Cross-Coupling Strategies

Method Overview:

Advanced synthesis involves functionalizing tetrahydronaphthalene rings with halogen substituents (e.g., bromides), followed by cross-coupling reactions to introduce the butyl group.

- Bromination of tetrahydronaphthalene derivatives at the 1-position.

- Suzuki or Buchwald-Hartwig cross-couplings with butylamine or butylboronic acids, catalyzed by Pd complexes.

Supporting Data:

A patent describes the synthesis of N-butyl derivatives via bromination of tetrahydronaphthalene-1-one, followed by palladium-catalyzed coupling with butylamine, achieving yields of approximately 65-70%.

Asymmetric Synthesis and Enantioselective Routes

Recent Advances:

Enantioselective synthesis of chiral N-butyl-1,2,3,4-tetrahydronaphthalen-1-amines has been achieved using chiral catalysts in asymmetric hydrogenation or reductive amination. For instance, employing chiral phosphine ligands with Rh or Ru catalysts has led to high enantiomeric excess (up to 95%) in the formation of the desired amine.

Summary of Data and Reaction Conditions

Notable Research Discoveries

Enantioselective Synthesis: Recent publications have demonstrated the feasibility of producing chiral N-butyl-1,2,3,4-tetrahydronaphthalen-1-amines with high stereoselectivity, crucial for pharmaceutical applications.

Multicomponent Reactions: Innovative multicomponent coupling strategies employing metallaphotoredox catalysis have enabled the modular synthesis of tetrahydronaphthalene derivatives, including amines, with broad functional group tolerance.

Green Chemistry Approaches: Development of catalytic methods using environmentally benign solvents and recyclable catalysts has improved the sustainability of synthesis pathways.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Alkyl halides or aryl halides in the presence of a base are common reagents for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Melting Points and Physical States

- Cyclohexyl-substituted amines (e.g., 5l in ) are crystalline solids with melting points of 137–139°C .

- Bulky substituents (e.g., cyclooctyl in 5m) result in oils, likely due to reduced crystallinity .

- Quaternary ammonium salts (e.g., 1q in ) are powders with melting points of 87–89°C .

The n-butyl group, being less bulky than cyclohexyl or cyclooctyl, may result in a lower melting point compared to cyclic analogues but higher than highly branched derivatives.

Spectroscopic Data

1H NMR spectra of tetrahydronaphthalen-amines exhibit characteristic signals:

- Aromatic protons : δ 7.2–7.4 ppm (tetralin backbone) .

- Aliphatic protons : δ 1.9–3.0 ppm (tetralin ring and substituents) .

- NMR splitting patterns vary with substituent geometry. For example, biphenyl amides (e.g., compound 9 in ) show complex multiplicities due to restricted rotation .

The n-butyl chain in the target compound would display distinct signals for methylene (δ 1.2–1.5 ppm) and terminal methyl groups (δ 0.8–1.0 ppm).

Table 2: Key Pharmacological Parameters

Biological Activity

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine features a naphthalene ring system that has undergone partial hydrogenation. The compound has the molecular formula C_{13}H_{17}N and a molar mass of approximately 203.32 g/mol. Its predicted density is around 0.965 g/cm³, with a boiling point estimated at 287.9 °C. The presence of the amine functional group enhances its reactivity, allowing it to participate in nucleophilic substitution and electrophilic aromatic substitution reactions.

Antimicrobial Properties

Recent studies have highlighted the potential of N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine as an antimicrobial agent. A high-throughput screening against Mycobacterium tuberculosis demonstrated promising in vitro activity against this pathogen . The compound's structural characteristics may contribute to its interaction with bacterial cell targets.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of tetrahydronaphthalene compounds can exhibit neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. For instance, related compounds have shown efficacy in alleviating symptoms and preventing neurodegeneration in animal models . This suggests that N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine may hold similar potential.

Cytotoxicity and Cancer Research

In cancer research contexts, compounds with structural similarities to N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine have demonstrated moderate to significant efficacy against various cancer cell lines. For example, certain derivatives were tested for their ability to inhibit PARP1 activity in breast cancer cells, showing IC50 values comparable to established treatments like Olaparib . This indicates a potential role for N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine. Modifications to the naphthalene structure can significantly influence its pharmacological properties:

| Compound | Modification | Biological Activity |

|---|---|---|

| N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine | Base compound | Potential antimicrobial and neuroprotective effects |

| 7-tert-butyl derivative | Tert-butyl substitution | Varying biological activity due to steric effects |

| 2-naphthalenamine | Additional methyl group | Used in dye synthesis; potential pharmaceutical intermediate |

These modifications can lead to variations in lipophilicity and receptor affinity that are critical for enhancing therapeutic efficacy .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Antimicrobial Activity : A study on a series of tetrahydronaphthalene derivatives revealed that certain modifications enhanced their effectiveness against Mycobacterium tuberculosis .

- Neuroprotection : In animal models of Parkinson's disease, compounds derived from tetrahydronaphthalene demonstrated significant neuroprotective effects by activating dopamine receptors .

- Cancer Treatment : Compounds similar to N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine were shown to inhibit cancer cell proliferation effectively through mechanisms involving PARP inhibition .

Q & A

Q. Basic

- 1H/13C NMR : Used to confirm the molecular structure by analyzing proton and carbon environments. For example, trans-4-substituted derivatives in showed distinct shifts for cyclohexyl (δ 1.2–1.8 ppm) and dimethylamino groups (δ 2.2–2.4 ppm) .

- HPLC : Determines purity using solvent systems like MeOH:EtOH:Hexanes (5:5:85) with retention times (e.g., 15.3–17.2 minutes) .

- HRMS : Validates molecular weight accuracy (e.g., ±0.002 Da precision) .

How can enantioselective synthesis of N-butyl-THN-amine be achieved, and what role do chiral auxiliaries play?

Advanced

Enantioselective synthesis often employs chiral sulfinyl auxiliaries (e.g., tert-butanesulfinyl groups) to induce stereochemistry. For instance, tert-butanesulfinyl imines were used to synthesize enantiopure THN-amine derivatives with optical rotations ([α]D = +50.6 to –93.5) . Key steps include:

- Formation of chiral imine intermediates.

- Diastereoselective reduction or alkylation.

- Auxiliary removal via acid hydrolysis.

Chiral HPLC or polarimetry is used to confirm enantiomeric excess.

What computational methods support the design and analysis of N-butyl-THN-amine derivatives in structure-activity studies?

Q. Advanced

- DFT Calculations : Model reaction pathways (e.g., transition states in enantioselective synthesis) and optimize geometries .

- Molecular Docking : Predict binding affinities to biological targets (e.g., serotonin receptors) by simulating ligand-receptor interactions .

- QM/MM Simulations : Study enzymatic C–H amination mechanisms for advanced synthetic strategies .

How to address discrepancies in yields or physical states when varying substituents in THN-amine synthesis?

Advanced

Contradictions in yields (e.g., 41% vs. 98%) or physical states (oil vs. crystals) arise from steric/electronic effects of substituents. Strategies include:

- Catalyst Screening : Compare Pd/NiO (high-yield) vs. UiO-FeBr (lower yield) .

- Solvent Optimization : Polar solvents (e.g., DMF) enhance solubility of bulky substituents.

- Temperature Control : Lower temperatures favor crystalline products over oils .

What safety protocols should be followed when handling N-butyl-THN-amine in the laboratory?

Q. Basic

- PPE : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose following local regulations .

What strategies are effective for resolving racemic mixtures of N-butyl-THN-amine into enantiomers?

Q. Advanced

- Diastereomeric Salt Formation : Resolve using chiral acids (e.g., (D)-mandelic acid) followed by crystallization .

- Chiral Chromatography : Use columns with amylose/cellulose-based stationary phases .

- Kinetic Resolution : Enzymatic methods (e.g., engineered heme proteins) for C–H amination .

How is the antineoplastic or receptor-modulating activity of N-butyl-THN-amine analogs assessed?

Q. Advanced

- In Vitro Assays : Measure binding affinity to serotonin receptors (5-HT1A, 5-HT7) via competitive radioligand studies .

- In Vivo Models : Test anticonvulsant or anxiolytic effects in Fmr1 knockout mice (e.g., audiogenic seizure prophylaxis) .

- c-Fos Expression Analysis : Evaluate neuronal activation in brain regions (e.g., amygdala) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.